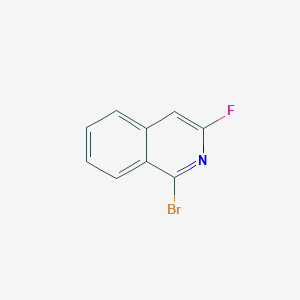

1-Bromo-3-fluoroisoquinoline

Description

Significance of Isoquinoline (B145761) Core in Synthetic and Applied Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. This core is present in a vast number of naturally occurring alkaloids, many of which exhibit potent biological activities, including the well-known compounds papaverine (B1678415) and morphine. rsc.org In medicinal chemistry, the isoquinoline framework is a recurring motif in a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netresearchgate.net Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for designing molecules that can interact with high specificity with biological targets. researchgate.net Beyond pharmaceuticals, isoquinoline derivatives are utilized in materials science for the development of dyes, pigments, and advanced materials with unique optical and electronic properties. Current time information in Bangalore, IN.

Strategic Role of Halogenation in Modulating Reactivity and Research Applications

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful strategy in synthetic and medicinal chemistry. ump.edu.pl The introduction of halogens can profoundly alter a molecule's physical, chemical, and biological properties. alfa-chemistry.com In drug design, halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through the formation of halogen bonds. ump.edu.pl From a synthetic standpoint, halogens serve as versatile functional handles. Carbon-halogen bonds, particularly those involving bromine and iodine, are readily transformed through a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.net Fluorine, with its high electronegativity and small size, imparts unique electronic properties and can significantly influence the conformation and basicity of a molecule. alfa-chemistry.comyoutube.com

Overview of Research Perspectives on Dihalogenated Isoquinoline Systems

Dihalogenated isoquinolines are of particular interest to synthetic chemists because they offer multiple points for diversification. The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br vs. C-Cl) allows for selective, sequential modifications. researchgate.net For instance, a bromo-iodo-substituted isoquinoline could first undergo a Suzuki coupling at the more reactive iodo-position, followed by a different transformation at the bromo-position. This selective reactivity is crucial for the efficient and controlled synthesis of polysubstituted isoquinolines. researchgate.netharvard.edu Research in this area focuses on developing new methods for the regioselective halogenation of the isoquinoline core and exploring the scope of these dihalogenated platforms in building complex molecular libraries for screening in drug discovery and materials science. rsc.orgharvard.edu

Scope and Focus of Research on 1-Bromo-3-fluoroisoquinoline

This compound (CAS Number: 1076-36-4) is a specific dihalogenated isoquinoline that combines the synthetic utility of a C1-bromine atom with the unique electronic influence of a C3-fluorine atom. bldpharm.comchemicalbook.com The bromine at the 1-position is anticipated to be highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent site for introducing new carbon-carbon or carbon-heteroatom bonds. The fluorine atom at the 3-position, being more resistant to such reactions, would remain as a key modulator of the electronic properties of the resulting derivatives. Research on this specific compound is focused on its potential as a versatile building block for creating novel isoquinoline derivatives with tailored properties for applications in medicinal chemistry and potentially in the development of functional materials. alfa-chemistry.comyoutube.comambeed.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYZWATQDOPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 1 Bromo 3 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions: A Tale of Two Halogens

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups onto an aromatic ring. chemistrysteps.comnih.gov In the case of 1-bromo-3-fluoroisoquinoline, the presence of both bromine and fluorine atoms at positions C1 and C3, respectively, sets the stage for selective substitution, governed by the inherent electronic properties of the isoquinoline (B145761) ring and the nature of the attacking nucleophile.

Displacement of Fluorine at C3 by Various Nucleophiles

The fluorine atom at the C3 position of this compound is particularly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing nature of the fluorine atom, which activates the C3 position towards substitution. nih.gov A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a diverse range of 3-substituted isoquinoline derivatives.

| Nucleophile | Product |

| Alkoxides (e.g., NaOMe) | 1-Bromo-3-methoxyisoquinoline |

| Amines (e.g., R-NH2) | 1-Bromo-3-(alkylamino)isoquinoline |

| Thiolates (e.g., NaSPh) | 1-Bromo-3-(phenylthio)isoquinoline |

Displacement of Bromine at C1 by Diverse Nucleophiles

While the C3-fluorine is generally more reactive towards SNAr, the bromine atom at the C1 position can also be displaced under specific conditions. The reactivity at C1 is influenced by the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring. However, forcing conditions or the use of highly reactive nucleophiles may be necessary to achieve efficient substitution at this position.

| Nucleophile | Product |

| Strong Amines (e.g., NaN(TMS)2) | 1-(Disilylamino)-3-fluoroisoquinoline |

| Organolithium Reagents (e.g., BuLi) | 1-Butyl-3-fluoroisoquinoline |

Regioselectivity and Mechanistic Aspects of SNAr Pathways

The regioselectivity of SNAr reactions on this compound is a critical aspect of its chemistry. The preferential substitution at the C3 position is a direct consequence of the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive effect. libretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the halide leaving group to restore aromaticity. youtube.commasterorganicchemistry.com The higher electronegativity of fluorine makes the C3 carbon more electrophilic and thus more susceptible to the initial nucleophilic attack. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the bromine atom at C1 serving as a versatile handle for a variety of coupling partners.

Suzuki-Miyaura Coupling with the Bromine Moiety

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. libretexts.orgnih.govrsc.org The bromine atom at the C1 position of this compound readily participates in Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This reaction typically employs a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. nih.gov

| Boronic Acid/Ester | Product |

| Phenylboronic acid | 1-Phenyl-3-fluoroisoquinoline |

| 2-Thiopheneboronic acid | 1-(2-Thienyl)-3-fluoroisoquinoline |

| Methylboronic acid | 1-Methyl-3-fluoroisoquinoline |

Heck and Sonogashira Coupling Reactions

The C1-bromine atom also serves as a reactive site for other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings. The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgmdpi.comnih.govrsc.org The Sonogashira reaction, on the other hand, couples the aryl bromide with a terminal alkyne, providing access to arylethynyl isoquinolines. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov These reactions further expand the synthetic utility of this compound, enabling the construction of complex molecular architectures.

Heck Coupling Example:

| Alkene | Product |

| Styrene | 1-(2-Phenylvinyl)-3-fluoroisoquinoline |

| Ethyl acrylate | Ethyl 3-(3-fluoroisoquinolin-1-yl)acrylate |

Sonogashira Coupling Example:

| Alkyne | Product |

| Phenylacetylene | 1-(2-Phenylethynyl)-3-fluoroisoquinoline |

| Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-3-fluoroisoquinoline |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of aryl amines from aryl halides. organic-chemistry.org In the context of this compound, the carbon-bromine bond at the C1 position is the primary site for this transformation due to its susceptibility to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. libretexts.org

The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates and achieve milder reaction conditions. wikipedia.org Ligands such as bidentate phosphines like BINAP and DPPF, or sterically hindered monophosphine ligands like JohnPhos and Xantphos, have proven effective in facilitating the coupling of various amines with aryl halides. wikipedia.orgarkat-usa.org Bases such as sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed to facilitate the deprotonation of the amine and subsequent formation of the palladium-amido complex. arkat-usa.org

For this compound, the electronic properties of the ring system, influenced by the electronegative fluorine atom and the ring nitrogen, modulate the reactivity of the C1-Br bond. The reaction can be used to introduce a diverse array of primary and secondary amines at the C1 position, yielding 1-amino-3-fluoroisoquinoline derivatives. These products are valuable scaffolds in medicinal chemistry and materials science. Research on the amination of related isoquinolin-3-amines with aryl bromides has shown that ligands like JohnPhos and Xantphos with bases such as cesium carbonate or sodium t-butoxide provide excellent yields, a methodology directly applicable to this compound. arkat-usa.org

Table 1: Representative Buchwald-Hartwig Amination of this compound

| Amine Substrate | Catalyst/Ligand | Base | Product |

| Primary Aliphatic Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1-(Alkylamino)-3-fluoroisoquinoline |

| Secondary Aliphatic Amine | Pd₂(dba)₃ / JohnPhos | NaOtBu | 1-(Dialkylamino)-3-fluoroisoquinoline |

| Primary Arylamine (Aniline) | Pd(OAc)₂ / BINAP | NaOtBu | 1-(Phenylamino)-3-fluoroisoquinoline |

| Cyclic Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1-(Morpholin-4-yl)-3-fluoroisoquinoline |

This table presents hypothetical examples based on established methodologies for Buchwald-Hartwig reactions on related heterocyclic systems. arkat-usa.org

Reactivity and Selectivity in Sequential Cross-Coupling Reactions

Sequential cross-coupling reactions offer a powerful strategy for the controlled, site-selective functionalization of molecules bearing multiple reactive handles. nih.gov The success of such a strategy hinges on the differential reactivity of the leaving groups present on the substrate. nih.gov In palladium-catalyzed reactions, the typical order of reactivity for halogens is I > Br > Cl, with triflates (OTf) also being highly reactive. nih.gov

For this compound, the molecule possesses two distinct halogen atoms: a bromine at C1 and a fluorine at C3. The C1-Br bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C3-F bond. This inherent difference in reactivity is the foundation for selective and sequential functionalization.

A typical sequence would involve an initial palladium-catalyzed cross-coupling reaction that selectively targets the C1-Br bond. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could be performed to introduce an aryl substituent at the C1 position, leaving the C3-F bond intact.

Following this initial transformation, the fluorine atom at C3 becomes a handle for a subsequent reaction. While C-F bonds are generally robust, the C3 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. Therefore, a second, non-palladium-catalyzed step, such as reaction with a strong nucleophile (e.g., an alkoxide or an amine) at elevated temperatures, could be employed to displace the fluoride and introduce a new functional group at C3. This two-step process allows for the programmed construction of complex, disubstituted isoquinoline derivatives. rsc.org

Table 2: Hypothetical Sequential Functionalization of this compound

| Step | Reaction Type | Position | Reagents | Product |

| 1 | Suzuki-Miyaura Coupling | C1 | Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-3-fluoroisoquinoline |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | C3 | Sodium Methoxide (NaOMe) | 1-Aryl-3-methoxyisoquinoline |

Electrophilic Substitution Reactions on the Isoquinoline Ring System

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. byjus.com The reaction proceeds via a three-step mechanism: generation of a potent electrophile, attack by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), and finally, removal of a proton to restore aromaticity. byjus.comlibretexts.org

Both bromine and fluorine are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of their ability to stabilize the arenium ion intermediate via resonance. The fused pyridine (B92270) ring also acts as a deactivating group. Therefore, electrophilic substitution on this compound will be slower than on benzene (B151609) itself. The substitution will be directed to the positions para or ortho to the halogen atoms, which correspond to positions C5, C6, C7, and C8. Predicting the exact regiochemical outcome can be complex and often results in a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions used.

Reduction Chemistry of this compound

Reduction of the Heterocyclic Ring to Dihydro- and Tetrahydroisoquinolines

The isoquinoline core can be readily reduced to its corresponding dihydro- and tetrahydroisoquinoline derivatives. These reduced scaffolds are prevalent in a vast number of natural products and pharmacologically active compounds. rsc.org The reduction specifically targets the C=N double bond within the pyridine portion of the ring system.

A common method for this transformation is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) can effectively reduce the heterocyclic ring. However, this method can sometimes lead to concurrent reductive debromination (see section 3.4.2).

Alternatively, hydride reducing agents can be employed for a more controlled reduction. For instance, the reduction of a 3,4-dihydroisoquinoline (B110456) to a 1,2,3,4-tetrahydroisoquinoline (B50084) can be achieved with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov This suggests a two-step approach for this compound: partial reduction to the dihydro intermediate followed by hydride reduction. A more direct approach involves powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by using a Bischler-Napieralski type synthesis route followed by reduction. rsc.org These methods would convert this compound into 1-bromo-3-fluoro-1,2,3,4-tetrahydroisoquinoline, a saturated heterocyclic system with distinct chemical properties and stereochemical possibilities.

Selective Reductive Debromination Strategies

Selective removal of the bromine atom from the C1 position of this compound is a valuable transformation for accessing 3-fluoroisoquinoline (B1619788). This process, known as reductive dehalogenation or hydrodehalogenation, can often be achieved under catalytic hydrogenation conditions.

The C-Br bond is significantly more labile towards hydrogenolysis than the C-F bond or the aromatic C-H bonds. By carefully selecting the catalyst and reaction conditions, the bromine atom can be selectively replaced by a hydrogen atom. A standard procedure involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base, such as triethylamine (B128534) (Et₃N) or potassium carbonate. nih.gov The base is added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing catalyst deactivation and side reactions. This strategy provides a clean and efficient route to 3-fluoroisoquinoline, which can serve as a starting material for further synthetic elaborations.

Reactions Involving the Nitrogen Heteroatom

The nitrogen atom in the isoquinoline ring is a key center of reactivity. Its lone pair of electrons imparts both basic and nucleophilic character to the molecule. One of the most fundamental reactions involving this heteroatom is N-alkylation to form a quaternary isoquinolinium salt.

This reaction is typically accomplished by treating the isoquinoline with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form a positively charged isoquinolinium salt.

This quaternization has a significant electronic consequence: it dramatically increases the electrophilicity of the heterocyclic ring, particularly at the C1 position. The positive charge on the nitrogen atom acts as a powerful electron sink, making the C1 position highly susceptible to attack by nucleophiles. This activation strategy is a classic method used in isoquinoline chemistry to facilitate the introduction of substituents at C1 that would not be possible with the neutral isoquinoline. For example, after quaternization of an 8-fluoroisoquinoline (B92601) with benzyl bromide, a Grignard reagent can be used to add an aryl group at the C1 position. nih.gov A similar strategy would be applicable to this compound, where N-alkylation would further activate the C1 position towards displacement of the bromide or other nucleophilic additions.

Advanced Spectroscopic Analysis and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-bromo-3-fluoroisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

The 1D NMR spectra—¹H, ¹³C, and ¹⁹F—are the first step in the structural verification of this compound. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring atoms. For the aromatic protons on the benzo- part of the isoquinoline (B145761) ring, a complex multiplet pattern is expected. The proton at position 4 is of particular interest, as its signal will be split by the adjacent fluorine atom at position 3, resulting in a characteristic doublet. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each of the nine carbon atoms in the molecule, as they are all in unique chemical environments. docbrown.info The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C-3 and C-1, respectively) will be significantly shifted. The C-3 signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus, a key feature confirming the position of the fluorine atom. researchgate.net Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling. rsc.org

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-3 position. This signal's chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to the proton at C-4, appearing as a doublet in the proton-coupled ¹⁹F spectrum, which corroborates the ¹H NMR data.

Interactive Data Table: Predicted 1D NMR Data for this compound

Note: The following table is based on theoretical predictions and typical chemical shift ranges for similar structures, as specific experimental data for this compound is not widely available in published literature. Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H-4 | 7.5 - 7.8 | Doublet (d) | ³J(H-F) ≈ 2-4 |

| ¹H | H-5 | 8.0 - 8.3 | Doublet (d) | ³J(H-H) ≈ 7-9 |

| ¹H | H-6 | 7.6 - 7.9 | Triplet (t) | ³J(H-H) ≈ 7-9 |

| ¹H | H-7 | 7.8 - 8.1 | Triplet (t) | ³J(H-H) ≈ 7-9 |

| ¹H | H-8 | 8.1 - 8.4 | Doublet (d) | ³J(H-H) ≈ 7-9 |

| ¹³C | C-1 | 138 - 142 | Singlet (d in ¹⁹F coupled) | ¹J(C-Br) not observed |

| ¹³C | C-3 | 158 - 162 | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| ¹³C | C-4 | 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| ¹⁹F | F-3 | -110 to -140 | Doublet (d) | ³J(F-H) ≈ 2-4 |

For complex molecules, 1D NMR spectra can have overlapping signals that are difficult to interpret. Two-dimensional NMR experiments resolve these ambiguities by showing correlations between nuclei. miamioh.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. It would be used to confirm the connectivity of the protons in the benzene (B151609) ring portion of the molecule (H-5, H-6, H-7, and H-8). miamioh.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a definitive assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C signals for each C-H bond. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like this compound, NOESY can confirm through-space proximities, such as between H-4 and H-5.

While the isoquinoline ring system is rigid and planar, certain NMR techniques can probe dynamic processes. For this compound, variable temperature (VT) NMR studies could be employed to investigate any potential restricted rotation or intermolecular interactions, although significant conformational isomerism is not expected for the core structure. In more complex derivatives, these techniques are vital for understanding their three-dimensional shape and flexibility.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. raco.cat

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million. This precision allows for the determination of the elemental formula of this compound (C₉H₅BrFN). The calculated exact mass for the molecular ion [M]⁺ is 224.9589 Da. nih.gov HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass, providing definitive confirmation of the compound's composition. rsc.org

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, the fragmentation pattern would be characterized by the presence of bromine's two isotopes (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. docbrown.info This results in characteristic doublets for any fragment ions containing a bromine atom, separated by two mass units. docbrown.infodocbrown.info

Key fragmentation pathways would likely involve the loss of the bromine atom (a loss of 79 or 81 Da) or the loss of a hydrogen cyanide (HCN) molecule (a loss of 27 Da) from the heterocyclic ring, which is a common fragmentation pathway for nitrogen-containing aromatic compounds. Analyzing these fragments helps to confirm the connectivity of the atoms within the isoquinoline core.

Interactive Data Table: Predicted HRMS and Key MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₉H₅⁷⁹BrFN]⁺ | 224.9589 | Molecular Ion (⁷⁹Br isotope) |

| [M+2]⁺ | [C₉H₅⁸¹BrFN]⁺ | 226.9569 | Molecular Ion (⁸¹Br isotope) |

| [M-Br]⁺ | [C₉H₅FN]⁺ | 146.0406 | Loss of Bromine radical |

| [M-HCN]⁺ | [C₈H₄BrF]⁺ | 197.9511 | Loss of neutral Hydrogen Cyanide |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

No experimental IR or Raman spectra for this compound have been found in the surveyed literature. Such data would be invaluable for identifying the characteristic vibrational modes of the molecule, including the C-Br, C-F, and C=N stretching and bending frequencies, which are fundamental to confirming its molecular structure and understanding its chemical bonding.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the solid state.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without crystallographic data, it is impossible to provide a table of experimentally determined bond lengths, bond angles, and dihedral angles for this compound. This information is fundamental for a precise understanding of the molecule's geometry.

Intermolecular Interactions and Crystal Packing Studies

Similarly, the absence of a crystal structure precludes any discussion of the intermolecular forces, such as halogen bonding or π-π stacking, that would govern the crystal packing of this compound. These interactions are key to understanding its solid-state properties.

Computational Chemistry and Theoretical Studies on 1 Bromo 3 Fluoroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering high accuracy at a manageable computational cost.

DFT calculations are routinely employed to determine the most stable geometric arrangement of atoms in a molecule, its optimized geometry. For 1-bromo-3-fluoroisoquinoline, DFT calculations using common functionals like B3LYP with a basis set such as 6-311++G(d,p) would predict key bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar isoquinoline (B145761) core. The energy landscape can also be explored to identify different conformers and the energy barriers between them, although for a rigid molecule like this, there would be few significant alternative conformations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C1-Br Bond Length | ~1.89 Å |

| C3-F Bond Length | ~1.36 Å |

| C1-N Bond Angle | ~123° |

| C3-C4 Bond Angle | ~119° |

| Dihedral Angle (Ring) | ~0° |

Note: These are hypothetical values based on typical DFT results for similar structures and should be considered illustrative.

DFT is also a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the high-energy transition state structures. For this compound, theoretical studies could predict the outcomes of nucleophilic aromatic substitution (SNA_r) reactions. Calculations would likely show that the bromine at the 1-position is more labile than the fluorine at the 3-position due to the electronic influence of the nitrogen atom. The transition state for the displacement of the bromide by a nucleophile would be characterized and its energy calculated, providing the activation energy for the reaction.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals in this compound would be calculated using DFT. The LUMO is expected to be localized primarily on the pyrimidine (B1678525) part of the isoquinoline ring, particularly around the C1 and C3 atoms, indicating that these are the most likely sites for nucleophilic attack. The HOMO, conversely, would likely be distributed more generally across the aromatic system. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical DFT results for similar structures and should be considered illustrative.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide insights into its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movement of atoms and molecules over time based on classical mechanics. For this compound, simulations could reveal subtle out-of-plane vibrations and interactions with solvent molecules, providing a more dynamic picture than static quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. In a research context, if a series of substituted isoquinolines were synthesized and tested for a specific activity (e.g., enzyme inhibition), a QSAR model could be developed. For this compound, various molecular descriptors would be calculated, such as its lipophilicity (logP), molar refractivity, and electronic properties derived from DFT. These descriptors would then be used to build a model that could predict the activity of other, unsynthesized isoquinoline derivatives.

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The predicted spectra serve as a valuable tool for structural elucidation and can help in the assignment of experimental signals.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectrum | Predicted Value | Experimental Value |

| IR: C-Br stretch | ~550 cm⁻¹ | ~555 cm⁻¹ |

| IR: C-F stretch | ~1200 cm⁻¹ | ~1210 cm⁻¹ |

| ¹³C NMR: C1 | ~140 ppm | ~142 ppm |

| ¹⁹F NMR | ~ -115 ppm | ~ -118 ppm |

Note: These are hypothetical values intended to illustrate the comparison between predicted and experimental data.

Applications As Research Scaffolds and Chemical Probes

Role in Medicinal Chemistry Research and Drug Candidate Synthesis

In the realm of medicinal chemistry, the isoquinoline (B145761) framework is recognized as a "privileged structure" due to its recurring presence in a wide array of pharmacologically active compounds. The specific functionalization with bromo and fluoro groups in 1-Bromo-3-fluoroisoquinoline provides a unique platform for the design and synthesis of new drug candidates.

As a Privileged Scaffold for Designing Novel Bioactive Compounds

The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties nih.govnih.gov. The presence of halogen atoms, such as bromine and fluorine, can significantly enhance the therapeutic potential of these scaffolds. Halogenated isoquinoline derivatives have been shown to exhibit potent inhibitory activity, underscoring the value of compounds like this compound as a template for discovering new bioactive molecules nih.gov. This scaffold provides a versatile backbone that can be systematically modified to optimize interactions with various biological targets, leading to the development of novel therapeutics nih.gov.

Exploration of Structure-Activity Relationships within Halogenated Isoquinoline Frameworks

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents, a concept central to structure-activity relationship (SAR) studies. The inclusion of halogen atoms like bromine and fluorine in the isoquinoline framework provides a powerful tool for fine-tuning a molecule's physicochemical properties. Halogenation can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related halogenated heterocyclic compounds, such as flavonoids and quinoxalines, have demonstrated that the presence and type of halogen can dramatically impact antimicrobial efficacy nih.govbldpharm.comresearchgate.net. For instance, derivatives with strongly electron-withdrawing groups often show enhanced activity against certain bacterial strains bldpharm.com. These principles are directly applicable to the this compound framework, where the distinct electronic effects and lipophilicity of bromine and fluorine can be exploited to modulate biological activity and develop compounds with improved potency and selectivity.

Development of Enzyme Inhibitors and Receptor Ligands for Biological Studies

The this compound scaffold is instrumental in the development of targeted enzyme inhibitors and receptor ligands. The isoquinoline core is a key component of molecules designed to inhibit specific enzymes involved in disease pathways. For example, halogenated isoquinoline derivatives have shown inhibitory potential against enzymes like PDE4B nih.gov. Furthermore, related bromo-substituted heterocyclic scaffolds have been successfully utilized to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy google.com. The development of fluoroindenoisoquinolines as inhibitors of Topoisomerase I (TOP1) further highlights the importance of halogenation in designing effective anticancer agents that target specific enzymes wikipedia.org. The ability to synthetically modify the 1-bromo and 3-fluoro positions allows for the rational design of molecules that fit precisely into the binding sites of target proteins, making this scaffold a valuable tool for creating selective biological probes and potential therapeutics mdpi.com.

| Target Enzyme/Receptor | Scaffold Type | Observed Activity |

| PDE4B | 7-fluoro and 6-chloro isoquinoline derivatives | Significant inhibitory activity nih.gov |

| VEGFR-2 | 1-benzyl-5-bromoindolin-2-one | Potent inhibitory effect (IC50 = 84.05 nM) google.com |

| Topoisomerase I (TOP1) | Fluoroindenoisoquinolines | Induction of TOP1 cleavage complexes at nanomolar concentrations wikipedia.org |

Scaffolds for Investigating Antimicrobial Mechanisms

Halogenated heterocyclic compounds are of significant interest in the search for new antimicrobial agents. The isoquinoline framework itself is known to be a component of compounds with antifungal and antibacterial activities nih.govnih.gov. Research into other halogenated heterocycles has consistently shown that the incorporation of bromine or chlorine can enhance antimicrobial properties nih.govresearchgate.net. For example, studies on bromo-substituted quinoxaline derivatives revealed potent activity against Gram-positive bacteria bldpharm.com. The this compound structure combines the recognized antimicrobial potential of the isoquinoline core with the activity-enhancing effects of halogenation, making it a promising scaffold for developing new antibiotics and antifungals and for investigating their mechanisms of action against resistant pathogens.

| Compound Class | Halogen(s) | Target Organisms | Key Finding |

| Halogenated Flavonoids | Bromine, Chlorine | Bacteria, Yeast | Halogenated compounds are more active than non-halogenated ones nih.govresearchgate.net. |

| Bromo-substituted Quinoxalines | Bromine | Gram-positive bacteria | Trifluoromethyl-substituted derivative showed the highest activity bldpharm.com. |

Building Blocks for Anticancer and Neuroprotective Agent Research

The this compound scaffold is a valuable building block in the synthesis of novel agents for treating cancer and neurodegenerative diseases. The isoquinoline and quinoline (B57606) cores are considered privileged structures in anticancer drug design nih.gov. Bromo-substituted and fluoro-substituted isoquinoline-related structures have been developed as potent anticancer agents, including VEGFR-2 inhibitors and Topoisomerase I inhibitors google.comwikipedia.org.

In the context of neuroprotection, isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential. They exert their effects through various mechanisms, including the modulation of GSK-3β phosphorylation, reduction of reactive oxygen species, and attenuation of neuronal apoptosis nih.govresearchgate.net. Studies have shown that isoquinoline-based inhibitors can improve cognitive deficits in animal models of Alzheimer's disease nih.gov. The presence of halogen atoms, as seen in bromo- and fluoro-substituted carbazoles, can contribute to potent neuroprotective activity google.com. This body of research supports the use of this compound as a foundational structure for developing new therapies for complex diseases like cancer and Alzheimer's nih.govnih.govgoogle.com.

Utility in Agrochemical Research and Development of Crop Protection Agents

Beyond pharmaceuticals, the isoquinoline framework is a key structural motif in the development of modern agrochemicals. Isoquinoline derivatives are utilized in the manufacturing of insecticides and fungicides for crop protection nih.govnih.gov. The introduction of halogen atoms is a common strategy in agrochemical design to enhance the efficacy and stability of active ingredients nih.gov.

Research has led to the design of potent isoquinoline-based isoxazoline insecticides that are competitive with commercial products nih.govgoogle.com. Furthermore, natural isoquinoline alkaloids have been formulated into organic pesticides for the control of agricultural pests mdpi.com. Patents also describe the use of quinoline derivatives to safeguard cultivated plants from the harmful effects of other agricultural chemicals. The this compound scaffold, therefore, represents a promising starting point for the synthesis of novel, effective, and potentially safer crop protection agents.

| Agrochemical Application | Compound Class | Target Pest/Use | Reference |

| Insecticide | Isoquinoline isoxazolines | Various insect pests | nih.govgoogle.com |

| Organic Pesticide | Isoquinoline alkaloids | General agricultural pests | mdpi.com |

| Fungicide | Isoquinoline derivatives | Fungal pathogens | nih.gov |

| Plant Safener | Quinoline derivatives | Protection from herbicides |

Synthesis of Herbicidal, Pesticidal, and Fungicidal Probes

The isoquinoline core is a recognized pharmacophore in the design of bioactive molecules. The presence of bromine and fluorine atoms on the this compound scaffold provides distinct advantages for creating chemical probes to investigate biological targets in pests and weeds.

The bromine atom at the C-1 position is a versatile synthetic handle. It can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the systematic attachment of various molecular fragments. This enables the creation of a library of diverse compounds around the isoquinoline core to probe structure-activity relationships (SAR). For instance, different aryl, alkyl, or heterocyclic moieties can be introduced to explore their impact on binding to a target enzyme or receptor.

The fluorine atom at the C-3 position is known to significantly influence a molecule's biological properties. Its high electronegativity can alter the electron distribution of the isoquinoline ring system, potentially enhancing binding affinity to target proteins. Furthermore, fluorine can block metabolic pathways, increasing the compound's stability and duration of action within the target organism.

The synthesis of fungicidal probes, for example, can be approached by using this compound as a starting material to build molecules that mimic known antifungal agents or explore new mechanisms of action. mdpi.com Research on related heterocyclic systems has shown that specific halogenation patterns are key to antifungal efficacy. mdpi.com

Table 1: Potential Synthetic Modifications of this compound for Agrochemical Probes

| Position | Substituent | Synthetic Reaction Example | Target Application | Rationale |

| C-1 | Bromo | Suzuki Coupling | Herbicide, Fungicide | Introduce diverse aryl groups to probe binding pockets. |

| C-1 | Bromo | Buchwald-Hartwig Amination | Insecticide | Introduce amine functionalities to mimic natural ligands. |

| C-3 | Fluoro | (Static) | Herbicide, Fungicide | Enhance metabolic stability and binding affinity. |

| C-4 to C-8 | Hydrogen | C-H Activation | Herbicide, Insecticide | Further functionalize the benzene (B151609) ring to optimize properties. |

This table is illustrative of the chemical strategies employed in probe development based on halogenated heterocyclic scaffolds.

Strategies for Optimizing Bioavailability and Selectivity in Agrochemical Research

A key challenge in agrochemical development is ensuring the active compound reaches its target in sufficient concentration (bioavailability) while minimizing effects on non-target organisms (selectivity). The structural features of this compound provide a framework for addressing these challenges.

Bioavailability: The ability of a compound to be absorbed and transported within a plant or insect is governed by its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Introducing fluorine at the 3-position can prevent oxidative metabolism at that site, prolonging the probe's half-life within the target organism. mdpi.com

Selectivity: Achieving selectivity often involves exploiting subtle differences in the target proteins between pests and beneficial species (including crops).

Steric and Electronic Effects: The specific size and electronic nature of the bromo and fluoro groups on the isoquinoline scaffold create a distinct three-dimensional shape and electrostatic profile. This profile can be tailored through further synthesis to fit the active site of a pest-specific enzyme while being excluded from the analogous enzyme in a crop or beneficial insect. A common strategy is to conjugate non-systemic agrochemicals with nutrients like amino acids or sugars, creating a "propesticide" that can be actively transported by nutrient-specific carriers within the target pest. nih.gov

Applications in Materials Science Research

The rigid, planar structure and π-conjugated electron system of the isoquinoline core make it an attractive building block for functional organic materials. The introduction of heavy (bromine) and highly electronegative (fluorine) atoms onto this scaffold allows for precise tuning of its electronic and photophysical properties.

Precursors for Functional Organic Materials with Specific Electronic or Optical Properties

This compound is a promising precursor for organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and other electronic components. vulcanchem.com

Tuning Energy Levels: The electron-withdrawing nature of the fluorine atom and the pyridine-like nitrogen in the isoquinoline ring lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is a critical parameter for designing n-type (electron-transporting) or p-type (hole-transporting) organic semiconductors and for ensuring efficient charge injection from electrodes in devices. mdpi.com

Enhancing Photoluminescence: Substituents on quinoline and isoquinoline rings can dramatically alter their fluorescence properties, including emission color and quantum yield. mdpi.comrsc.org The specific electronic perturbation from the bromo and fluoro groups can be used to tune the emission wavelength of the resulting material.

Heavy Atom Effect: The bromine atom introduces a significant "heavy atom effect." This quantum mechanical phenomenon promotes intersystem crossing—the transition of an excited molecule from a singlet state to a triplet state. This property is highly desirable in the design of phosphorescent emitters for OLEDs, which can achieve theoretical internal quantum efficiencies of up to 100%, far exceeding the 25% limit of conventional fluorescent emitters. vulcanchem.com

Table 2: Influence of Halogen Substituents on Properties of Aromatic Materials

| Property | Effect of Fluorine | Effect of Bromine | Relevance to this compound |

| HOMO/LUMO Energy | Lowers energy levels (stabilizes) | Minor electronic effect, primarily steric/solubility | Allows for tuning of the material's band gap and charge transport characteristics. |

| Photoluminescence | Can shift emission to shorter wavelengths (blueshift) | Can enhance phosphorescence via the heavy atom effect. | Potential for creating materials with tunable emission from fluorescence to phosphorescence. |

| Crystal Packing | Can induce favorable π-π stacking via F-H interactions | Steric bulk can disrupt planar packing, but also enables specific solid-state structures. | Control over solid-state morphology, which is crucial for charge mobility in thin films. |

| Solubility | Increases solubility in some organic solvents | Increases solubility in nonpolar organic solvents | Improved processability for creating thin-film devices from solution. |

This table summarizes general trends observed in the design of organic electronic materials.

Development of Photoresponsive Materials

Photoresponsive, or photochromic, materials are compounds that undergo a reversible change in their properties, such as color or conformation, upon exposure to light. These "molecular switches" are of interest for applications in optical data storage, smart windows, and sensors.

The isoquinoline scaffold can be incorporated into larger molecular systems designed to be photoresponsive. The 1-bromo position serves as a key synthetic point to link the this compound unit to other photoactive molecules (e.g., spiropyrans, azobenzenes). The electronic properties imparted by the fluoro and bromo substituents can influence the photochemical process by:

Altering Absorption Spectra: Modifying the wavelength of light required to trigger the photochromic transformation.

Stabilizing Isomeric States: Influencing the thermal stability of one or both forms of the molecular switch, which affects the lifetime of the switched state.

Modulating Quantum Yield: Affecting the efficiency of the photochemical reaction.

By using this compound as a building block, chemists can design advanced photoresponsive systems where the electronic and steric environment is precisely controlled to achieve desired switching behavior.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies towards 1-bromo-3-fluoroisoquinoline that are both efficient and environmentally benign is a primary area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future efforts should focus on the principles of green chemistry to develop more sustainable pathways. nih.gov

Key areas of exploration include:

Catalytic C-H Functionalization: Direct, late-stage C-H bromination and fluorination of the isoquinoline (B145761) core using catalytic methods would represent a significant leap forward in atom economy and step efficiency. nih.govnumberanalytics.com The development of regioselective catalysts will be crucial to control the precise placement of the halogen atoms.

Use of Greener Solvents and Reagents: Investigating the use of bio-based solvents, water, or solvent-free conditions, coupled with the use of less toxic and more sustainable reagents, will be paramount. rsc.org For instance, moving away from hazardous halogenating agents towards safer alternatives is a critical goal.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste, late-stage modification | Regioselectivity, catalyst cost and stability |

| One-Pot Reactions | Reduced steps, lower solvent use, increased efficiency | Compatibility of sequential reactions, catalyst inhibition |

| Green Solvents/Reagents | Reduced environmental impact, improved safety | Solubility of reactants, reaction kinetics |

Exploration of Catalytic Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold, particularly at the C-1 position, is a largely unexplored frontier with significant potential for creating novel bioactive molecules. researchgate.netrsc.org Asymmetric catalysis offers the most elegant and efficient means to access enantiomerically pure derivatives. mdpi.comnih.gov

Future research should target:

Asymmetric Hydrogenation: The development of chiral catalysts, such as those based on rhodium or iridium, for the enantioselective hydrogenation of a C1-substituted 1-bromo-3-fluoro-3,4-dihydroisoquinoline precursor would yield chiral tetrahydroisoquinolines. researchgate.net

Chiral Phase-Transfer Catalysis: This method could be employed for the asymmetric alkylation or arylation at the C-1 position, using readily available chiral catalysts to induce stereoselectivity.

Organocatalysis: The use of small organic molecules as chiral catalysts presents a metal-free and often more sustainable approach to asymmetric synthesis. researchgate.net

The successful development of these methods would provide access to a diverse range of chiral building blocks for drug discovery and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and library generation of this compound derivatives. nih.govacs.org These technologies provide enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis. chemspeed.comvapourtec.com

Future directions in this area include:

Telescoped Synthesis: Designing multi-step flow sequences where the crude product from one reaction is directly used as the substrate in the next, minimizing purification and handling.

Automated Library Generation: Integrating flow reactors with automated liquid handlers and purification systems to rapidly synthesize and purify libraries of this compound analogs for screening. nih.govacs.org

Exploration of Hazardous Chemistries: The enhanced safety features of flow reactors, such as small reaction volumes and excellent heat transfer, can enable the use of highly reactive or hazardous reagents that are challenging to handle in traditional batch processes.

| Technology | Application to this compound | Potential Impact |

| Flow Chemistry | Continuous production, improved safety for halogenation | Scalable and safer synthesis |

| Automated Synthesis | High-throughput library generation | Accelerated discovery of new derivatives |

| Integrated Systems | "Synthesis-to-screening" workflows | Streamlined drug discovery process |

Advanced Computational Studies on Complex Reaction Networks

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and guiding the rational design of new synthetic routes and functional molecules. researchgate.netrsc.org For this compound, computational studies can provide invaluable insights into its complex reaction networks.

Future computational research should focus on:

Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and derivatization of this compound to understand regioselectivity and reactivity.

Predicting Reactivity: Calculating electronic properties and molecular descriptors to predict the reactivity of the C-Br and C-F bonds in various chemical transformations, such as cross-coupling and nucleophilic substitution reactions.

In Silico Design: Designing novel derivatives with desired electronic and steric properties for specific applications, such as targeted inhibitors or functional materials, prior to their synthesis.

Investigation of Radiochemical Applications (e.g., for PET imaging probe development)

The presence of a bromine atom makes this compound an attractive precursor for the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. nih.govnih.gov The carbon-bromine bond can be readily converted to a carbon-radioisotope bond, such as with fluorine-18 (B77423) (¹⁸F), the most commonly used PET radionuclide. nih.govresearchgate.net

Key research avenues include:

¹⁸F-Radiolabeling: Developing efficient and high-yield methods for the nucleophilic substitution of the bromine atom with [¹⁸F]fluoride. mdpi.comacs.org This would provide access to ¹⁸F-labeled 1,3-difluoroisoquinoline (B6159005) derivatives.

Prosthetic Group Development: Using this compound as a scaffold to develop novel ¹⁸F-labeled prosthetic groups that can be conjugated to biomolecules for targeted PET imaging.

Preclinical Evaluation: Synthesizing and evaluating novel ¹⁸F-labeled isoquinoline derivatives for their potential as PET tracers for imaging various biological targets, such as enzymes or receptors, implicated in disease. frontiersin.org

| Radionuclide | Labeling Strategy | Potential Application |

| Fluorine-18 | Nucleophilic substitution of bromine | Imaging of biological targets in oncology, neurology |

| Carbon-11 | Palladium-mediated carbonylation | Probing metabolic pathways |

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening Research

Combinatorial chemistry, coupled with high-throughput screening, is a powerful engine for drug discovery. nih.govijpsonline.com The this compound scaffold is ideally suited for the creation of diverse chemical libraries due to the orthogonal reactivity of its bromo and fluoro substituents. nih.govwisdomlib.org

Future efforts in this domain should involve:

Scaffold Decoration: Utilizing the bromine atom for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the C-1 position. The fluorine atom at the C-3 position can modulate the electronic properties of the scaffold or serve as a site for further functionalization under specific conditions.

Parallel Synthesis: Employing automated parallel synthesis platforms to rapidly generate large, focused libraries of this compound derivatives. chemspeed.com

"Biology-Oriented Synthesis" (BIOS): Designing libraries based on the structural motifs of known bioactive natural products to increase the probability of identifying new drug leads.

The systematic exploration of the chemical space around the this compound core through combinatorial approaches holds immense promise for the discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-fluoroisoquinoline, and how do reaction conditions influence selectivity?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, fluorination can be achieved via nucleophilic substitution using potassium fluoride (KF) under anhydrous conditions, while bromination may employ bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) at low temperatures (-10°C to 0°C) to ensure regioselectivity . Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

- Key Data :

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for fluorine at ~-110 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 226.04 g/mol for C₉H₅BrFN) .

- X-ray crystallography : For unambiguous confirmation of regiochemistry in solid-state structures .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in synthesizing antiviral agents (e.g., HIV protease inhibitors) and kinase inhibitors. Researchers functionalize the bromine site via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups . Fluorine enhances metabolic stability and binding affinity in target molecules .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

- Methodological Answer : Use directing groups (e.g., methoxy or nitro groups) or Lewis acids (e.g., FeCl₃) to direct bromine/fluorine to specific positions. Computational tools (DFT calculations) predict electronic effects and guide reaction optimization .

- Case Study : Benchmarks from 5-Bromo-1,3-dichloroisoquinoline show that steric hindrance at position 3 favors fluorination at position 1 .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated isoquinolines?

- Methodological Answer : Systematic variable testing:

- Temperature : Lower temps (-20°C) reduce side reactions in fluorination .

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in cross-reactions .

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution kinetics .

Q. How does fluorine substitution impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the bromine site for Pd-catalyzed couplings. Kinetic studies (e.g., monitoring via GC-MS) show faster reaction rates compared to non-fluorinated analogs. However, steric effects from fluorine may reduce accessibility in bulky catalysts (e.g., XPhos) .

Q. What in vitro models are suitable for evaluating bioactivity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.